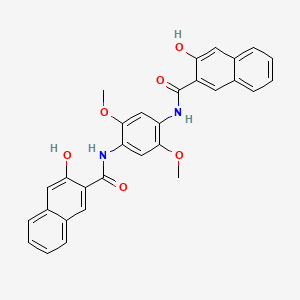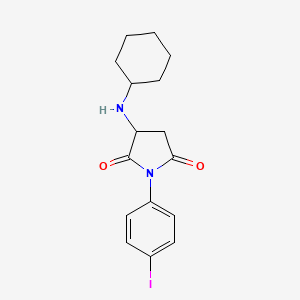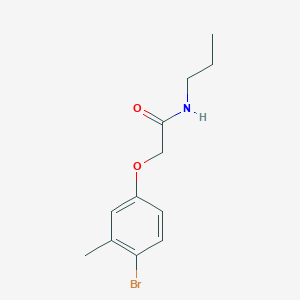![molecular formula C32H22F6N2O4 B4937369 N,N'-[4,6-bis(2,2,2-trifluoroethoxy)-1,3-phenylene]di(1-naphthamide)](/img/structure/B4937369.png)
N,N'-[4,6-bis(2,2,2-trifluoroethoxy)-1,3-phenylene]di(1-naphthamide)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N'-[4,6-bis(2,2,2-trifluoroethoxy)-1,3-phenylene]di(1-naphthamide) is a compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is commonly referred to as BTF, and it is a synthetic compound that has been extensively studied in recent years.
科学的研究の応用
N,N'-[4,6-bis(2,2,2-trifluoroethoxy)-1,3-phenylene]di(1-naphthamide) has several potential applications in scientific research. One of the most promising applications is in the field of cancer research. Studies have shown that BTF has anti-cancer properties and can inhibit the growth of cancer cells in vitro and in vivo. Additionally, BTF has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of various inflammatory diseases.
作用機序
The mechanism of action of N,N'-[4,6-bis(2,2,2-trifluoroethoxy)-1,3-phenylene]di(1-naphthamide) is not fully understood. However, studies have shown that BTF can inhibit the activity of several enzymes that are involved in cancer cell growth and inflammation. Additionally, BTF has been shown to induce apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects
N,N'-[4,6-bis(2,2,2-trifluoroethoxy)-1,3-phenylene]di(1-naphthamide) has several biochemical and physiological effects. Studies have shown that BTF can inhibit the activity of several enzymes that are involved in cancer cell growth and inflammation. Additionally, BTF has been shown to induce apoptosis in cancer cells, leading to their death. BTF has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of various inflammatory diseases.
実験室実験の利点と制限
One of the main advantages of using N,N'-[4,6-bis(2,2,2-trifluoroethoxy)-1,3-phenylene]di(1-naphthamide) in lab experiments is its high potency. BTF has been shown to be effective at low concentrations, making it a cost-effective compound to use in experiments. Additionally, BTF has a long half-life, which allows for extended exposure times in experiments. However, one limitation of using BTF in lab experiments is its low solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for research on N,N'-[4,6-bis(2,2,2-trifluoroethoxy)-1,3-phenylene]di(1-naphthamide). One area of research that holds promise is the development of BTF-based drugs for the treatment of cancer and inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of BTF and its potential applications in other areas of scientific research. Finally, research is needed to develop more efficient synthesis methods for BTF that can be scaled up for commercial production.
合成法
The synthesis of N,N'-[4,6-bis(2,2,2-trifluoroethoxy)-1,3-phenylene]di(1-naphthamide) is a complex process that involves several steps. The first step involves the preparation of 4,6-dibromo-1,3-phenylenediamine, which is then reacted with 1-naphthoic acid in the presence of a suitable base to produce the desired compound. The final product is then purified using various techniques such as recrystallization, column chromatography, and HPLC.
特性
IUPAC Name |
N-[5-(naphthalene-1-carbonylamino)-2,4-bis(2,2,2-trifluoroethoxy)phenyl]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H22F6N2O4/c33-31(34,35)17-43-27-16-28(44-18-32(36,37)38)26(40-30(42)24-14-6-10-20-8-2-4-12-22(20)24)15-25(27)39-29(41)23-13-5-9-19-7-1-3-11-21(19)23/h1-16H,17-18H2,(H,39,41)(H,40,42) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEKYVCKXXPEQLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=CC(=C(C=C3OCC(F)(F)F)OCC(F)(F)F)NC(=O)C4=CC=CC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H22F6N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
612.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(naphthalene-1-carbonylamino)-2,4-bis(2,2,2-trifluoroethoxy)phenyl]naphthalene-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-{[(4-butoxyphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B4937286.png)
![1,1'-tricyclo[3.3.1.1~3,7~]decane-1,3-diyldiethanone](/img/structure/B4937295.png)
![N-allyl-2-{[2-(3-pyridinyl)-4-quinolinyl]carbonyl}hydrazinecarbothioamide](/img/structure/B4937297.png)
![5-(2-furyl)-N-[4-(trifluoromethoxy)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4937298.png)
![4-{3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-2,5-dioxo-1-pyrrolidinyl}benzoic acid](/img/structure/B4937304.png)
![N-[(4-chlorophenyl)(phenyl)methyl]-1-ethyl-4-piperidinamine](/img/structure/B4937315.png)

![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-1-naphthamide](/img/structure/B4937349.png)


![3-[2-oxo-2-(propylamino)ethyl]-1,3-benzothiazol-3-ium bromide](/img/structure/B4937375.png)


![N,N'-[5-(1,3-benzoxazol-2-yl)-1,3-phenylene]dibenzamide](/img/structure/B4937393.png)